molecular formula C13H22N2O B4270110 N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE

N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE

Cat. No.: B4270110
M. Wt: 222.33 g/mol
InChI Key: LLHPNYSHPPEGMW-UHFFFAOYSA-N
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Description

N,1-Dibutyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a carboxamide group at the second position of the pyrrole ring and two butyl groups attached to the nitrogen atom. The unique structure of N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE typically involves the condensation of pyrrole with butylamine and a carboxylic acid derivative. One common method is the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with butylamine in the presence of a catalytic amount of iron (III) chloride to form the pyrrole ring . The resulting N-butylpyrrole is then reacted with a carboxylic acid derivative, such as an acyl chloride, to introduce the carboxamide group at the second position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N,1-Dibutyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N1-DIBUTYL-1H-PYRROLE-2-CARBOXAMIDE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: N,1-Dibutyl-1H-pyrrole-2-carboxamide is unique due to its dual butyl groups, which enhance its hydrophobicity and potentially improve its interaction with biological membranes and proteins. This structural feature may contribute to its enhanced biological activity and therapeutic potential compared to similar compounds .

Properties

IUPAC Name

N,1-dibutylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-5-9-14-13(16)12-8-7-11-15(12)10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHPNYSHPPEGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CN1CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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